methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are a group of zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix (ECM) proteins, which are essential for tissue remodeling and repair. Inhibition of MMP activity has been shown to have therapeutic potential in various pathological conditions, such as cancer, arthritis, and cardiovascular diseases.
Wirkmechanismus
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate inhibits MMP activity by binding to the active site of the enzyme and chelating the zinc ion, which is essential for catalytic activity. This prevents the enzyme from cleaving ECM proteins, which leads to the accumulation of ECM proteins in the extracellular space and the inhibition of cell migration and invasion. This compound also inhibits the expression of MMPs by reducing the activation of transcription factors, such as AP-1 and NF-κB, which are involved in the regulation of MMP gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by inhibiting the activity of MMPs that are involved in the processing of these cytokines. It also reduces the production of reactive oxygen species (ROS) by inhibiting the activity of MMPs that are involved in the activation of NADPH oxidases, which are important sources of ROS in cells. This compound has been shown to have anti-tumor effects by reducing the activity of MMPs that are involved in tumor invasion and metastasis. It has also been shown to have anti-angiogenic effects by inhibiting the activity of MMPs that are involved in the degradation of ECM proteins in the vasculature.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has several advantages for lab experiments. It is a potent and selective inhibitor of MMPs, which makes it a valuable tool for studying the role of MMPs in various biological processes. It has been extensively studied in vitro and in vivo, which provides a wealth of information on its mechanism of action and therapeutic potential. However, this compound has some limitations for lab experiments. It is a hydrophobic compound that requires the use of organic solvents for its preparation and storage, which can affect its stability and bioavailability. It also has limited selectivity for MMPs, which can lead to off-target effects on other enzymes and biological processes.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate. One area of research is the development of more potent and selective MMP inhibitors that can be used for the treatment of various diseases. Another area of research is the identification of new targets for MMP inhibition, such as non-enzymatic functions of MMPs in cell signaling and gene expression. The use of this compound in combination with other therapies, such as chemotherapy and radiotherapy, is also an area of research that holds promise for improving the efficacy of cancer treatment. Finally, the development of new methods for the delivery of MMP inhibitors, such as nanoparticles and liposomes, is an area of research that can improve the bioavailability and specificity of these compounds.
Synthesemethoden
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate can be synthesized by the reaction of 4-bromobenzoyl chloride with methyl 3-aminobenzoate, followed by the condensation of the resulting product with 2-(3-phenylacryloylamino)benzoic acid. The final product is obtained by the addition of hydroxylamine hydrochloride to the reaction mixture, which converts the amide group to a hydroxamic acid group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13. MMPs are involved in the degradation of ECM proteins, which are essential for cell migration, invasion, and angiogenesis. Inhibition of MMP activity by this compound has been shown to reduce tumor growth and metastasis in animal models of cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Eigenschaften
IUPAC Name |
methyl 3-[[(E)-2-[(4-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-31-24(30)18-8-5-9-20(15-18)26-23(29)21(14-16-6-3-2-4-7-16)27-22(28)17-10-12-19(25)13-11-17/h2-15H,1H3,(H,26,29)(H,27,28)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVECFHBURQNWQN-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.